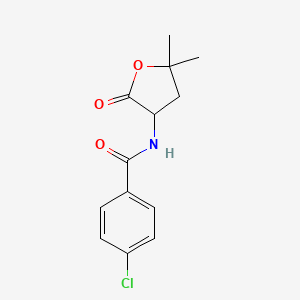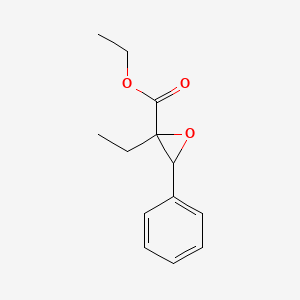
Ethyl 2-ethyl-3-phenyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-phenyloxirane-2-carboxylic acid ethyl ester is an organic compound with the molecular formula C12H14O3. It is a member of the glycidic esters family, known for its versatile applications in organic synthesis and industrial processes . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a carboxylic acid ester group.
Vorbereitungsmethoden
The synthesis of 2-Ethyl-3-phenyloxirane-2-carboxylic acid ethyl ester typically involves the condensation of aldehydes or ketones with α-halo esters, facilitated by bases such as sodium ethoxide or sodium amide . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors where the reactants are mixed and heated under reflux conditions to promote the formation of the desired ester .
Analyse Chemischer Reaktionen
2-Ethyl-3-phenyloxirane-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Common reagents used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-phenyloxirane-2-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethyl-3-phenyloxirane-2-carboxylic acid ethyl ester involves its ability to undergo nucleophilic attack due to the presence of the oxirane ring. This ring is highly strained and reactive, making it susceptible to nucleophilic opening. The ester group can also participate in various acylation reactions, contributing to its versatility in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Ethyl-3-phenyloxirane-2-carboxylic acid ethyl ester include:
- Ethyl 2,3-epoxy-2-methyl-3-phenylpropionate
- 2-Methyl-3-phenyloxirane-2-carboxylic acid methyl ester
- Ethyl 2-methyl-3-phenyloxirane-2-carboxylate
These compounds share structural similarities, such as the presence of an oxirane ring and ester group. 2-Ethyl-3-phenyloxirane-2-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct reactivity and applications .
Eigenschaften
CAS-Nummer |
54852-65-2 |
|---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
ethyl 2-ethyl-3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-3-13(12(14)15-4-2)11(16-13)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
AOHTYJPWCAHBBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(O1)C2=CC=CC=C2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13805503.png)
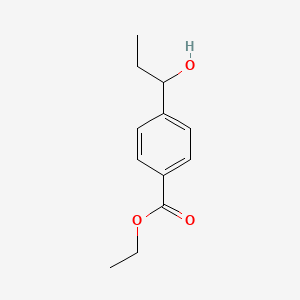

![Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl-](/img/structure/B13805521.png)
![Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline](/img/structure/B13805530.png)
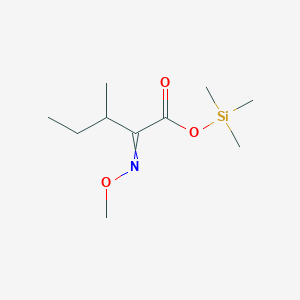
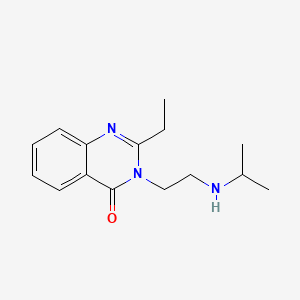
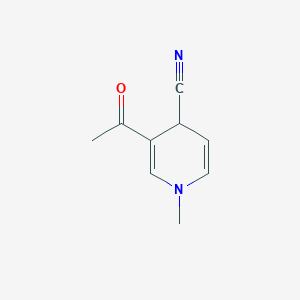
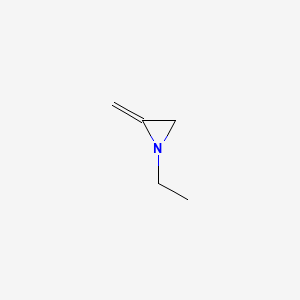
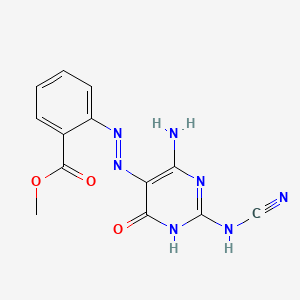
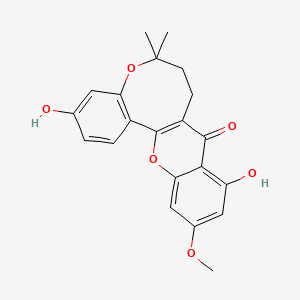
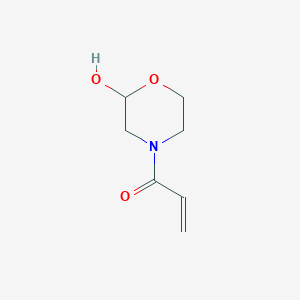
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)-](/img/structure/B13805567.png)
